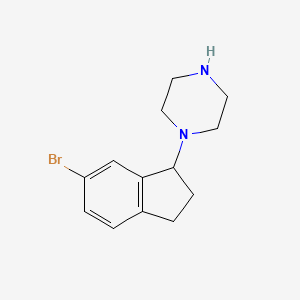![molecular formula C34H36Br2Cl2O2S4 B14055047 1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and thiophene groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione typically involves multiple steps, including bromination, chlorination, and thiophene ring formation. The process often starts with the bromination of 3,4-diaminopyridine using hydrobromic acid, followed by ring closure reactions using thionyl chloride . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms facilitate its binding to enzymes and receptors, modulating their activity. Additionally, the thiophene rings contribute to its electronic properties, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine: Shares similar halogenated thiophene structures.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Contains brominated thiophene and benzothiadiazole units.
5,8-Bis(5-bromo-4-(2-butylhexyl)thiophen-2-yl)dithieno[3’,2’3,4;2’‘,3’'5,6]benzothiadiazole: Features brominated thiophene and benzothiadiazole structures.
Uniqueness
1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione stands out due to its unique combination of bromine, chlorine, and thiophene groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and bioactive compounds.
Properties
Molecular Formula |
C34H36Br2Cl2O2S4 |
|---|---|
Molecular Weight |
835.6 g/mol |
IUPAC Name |
1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C34H36Br2Cl2O2S4/c1-5-9-11-17(7-3)13-21-25-26(22(41-21)14-18(8-4)12-10-6-2)30(40)28-27(29(25)39)31(23-15-19(37)33(35)42-23)44-32(28)24-16-20(38)34(36)43-24/h15-18H,5-14H2,1-4H3 |
InChI Key |
UVXYPSUYIGFNKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC(=C(S4)Br)Cl)C5=CC(=C(S5)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
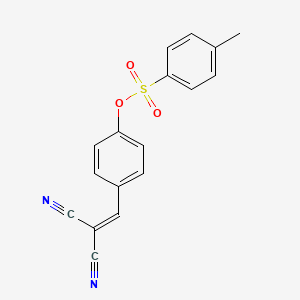

![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)
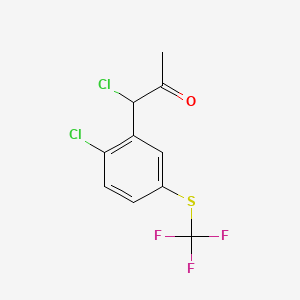

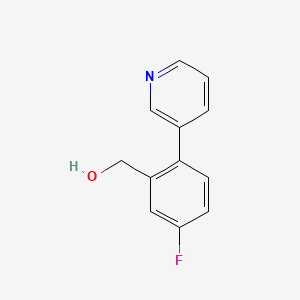
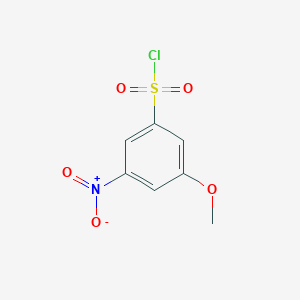
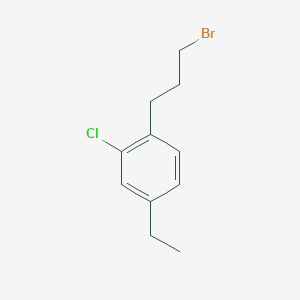
![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
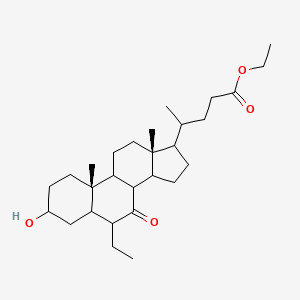
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
